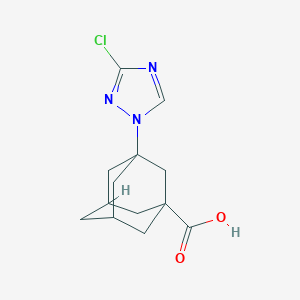
3-(3-chloro-1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 3-(3-chloro-1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid typically involves the reaction of 1-adamantane carboxylic acid with 3-chloro-1H-1,2,4-triazole under specific conditions. One common method includes the use of a dehydrative cyclization reaction in the presence of basic media such as sodium hydroxide or potassium hydroxide . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques like continuous flow synthesis.
化学反応の分析
3-(3-chloro-1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the triazole ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Cyclization Reactions: The triazole ring can participate in cyclization reactions to form more complex structures.
Common reagents used in these reactions include sodium bicarbonate, acidic ionic liquids, and strong oxidizing or reducing agents . The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
3-(3-chloro-1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Industry: It can be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(3-chloro-1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity . The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar compounds to 3-(3-chloro-1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid include:
3-(1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid: This compound lacks the chlorine substitution on the triazole ring, which may affect its reactivity and biological activity.
1-(tricyclohexylstannyl)-1H-1,2,4-triazole:
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions in various applications.
生物活性
3-(3-Chloro-1H-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid (CAS Number: 418805-51-3) is a heterocyclic compound featuring a triazole ring and an adamantane structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, supported by various studies and data.
The chemical properties of this compound are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₇ClN₃O₂ |
| Molecular Weight | 247.293 g/mol |
| Density | 1.61 g/cm³ |
| Boiling Point | 455 °C at 760 mmHg |
| Flash Point | 229 °C |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the triazole moiety is significant as it can participate in hydrogen bonding and π-stacking interactions, which are crucial for binding to biological macromolecules such as proteins.
Antimicrobial Activity
Research has indicated that compounds containing triazole rings exhibit antimicrobial properties. A study published in Molecules demonstrated that derivatives of triazoles have shown effectiveness against a range of pathogenic bacteria and fungi. The specific activity of this compound against various microbial strains remains to be fully elucidated but suggests potential as an antimicrobial agent .
Anticancer Activity
A significant area of interest is the anticancer potential of this compound. Triazole-containing compounds have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, studies have shown that similar compounds exhibit selective toxicity towards cancer cells while sparing normal cells . The specific efficacy of this compound in cancer models needs further investigation but shows promise based on structural analogs.
Case Studies
Several case studies have explored the biological activity of triazole derivatives:
- Study on Antimicrobial Efficacy : A comparative study analyzed various triazole derivatives for their antimicrobial properties against both Gram-positive and Gram-negative bacteria. The results indicated that modifications on the triazole ring significantly influenced the antimicrobial activity .
- Evaluation in Cancer Models : In vitro studies have been conducted using cancer cell lines to assess the cytotoxic effects of triazole derivatives. These studies revealed that certain structural features enhance the anticancer activity by promoting apoptosis through mitochondrial pathways .
特性
IUPAC Name |
3-(3-chloro-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3O2/c14-11-15-7-17(16-11)13-4-8-1-9(5-13)3-12(2-8,6-13)10(18)19/h7-9H,1-6H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEWAAGVSSSBDQV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)N4C=NC(=N4)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














